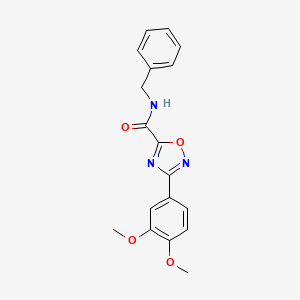![molecular formula C21H32N2O3 B5347647 9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5347647.png)
9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane, also known as SR-9011, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SR-9011 is a selective androgen receptor modulator (SARM) that has been shown to have a high affinity for the androgen receptor.
Mécanisme D'action
9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane works by selectively binding to the androgen receptor, which is a protein that plays a key role in the regulation of muscle growth and metabolism. By binding to the androgen receptor, this compound activates a cascade of signaling pathways that lead to increased protein synthesis, improved endurance, and reduced body fat.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and improve endurance in animal models. This compound has also been shown to reduce body fat and improve glucose tolerance in animal models. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane in lab experiments is that it has a high affinity for the androgen receptor, which makes it a potent and selective agonist. However, one of the limitations of using this compound in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on the androgen receptor.
Orientations Futures
There are a number of future directions for research on 9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of research is to investigate its potential applications in sports and athletics, particularly in the area of endurance and muscle growth. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the body.
Méthodes De Synthèse
9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane is synthesized through a multistep process that involves the reaction of a furoic acid derivative with an amine and an aldehyde. The final product is obtained through a spirocyclization reaction. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
9-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]-3-oxa-9-azaspiro[5.5]undecane has been extensively studied for its potential therapeutic applications. It has been shown to improve endurance, increase muscle mass, and reduce body fat in animal models. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models. Additionally, this compound has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
[5-ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-yl]-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-2-18-17(16-22-9-3-4-10-22)15-19(26-18)20(24)23-11-5-21(6-12-23)7-13-25-14-8-21/h15H,2-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRRCGKXQICRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)N2CCC3(CC2)CCOCC3)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5347597.png)
![methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5347616.png)
![methyl 4-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5347619.png)
![3,4-dimethyl-6-{[(1,2,2-trimethylpropyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5347621.png)
![(2-methoxyphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5347630.png)

![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5347639.png)
![1-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5347650.png)